molecular formula C11H16ClN3OS B2535065 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepan-1-yl}-1-ethanone CAS No. 1092346-82-1

1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepan-1-yl}-1-ethanone

Cat. No. B2535065
CAS RN: 1092346-82-1
M. Wt: 273.78
InChI Key: KHYVVLQYFWPOAU-UHFFFAOYSA-N
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Description

The compound “1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepan-1-yl}-1-ethanone” is a complex organic molecule. The thiazole ring, which is a part of this compound, has been an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Scientific Research Applications

Synthetic Approaches and Utilities

The synthesis and utility of diazepane derivatives, including those with thiazole components, are significant in creating compounds with potential biological activities. For instance, Ibrahim (2011) reviewed methods for synthesizing benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines with various electrophilic reagents. This work emphasizes the synthetic versatility of diazepane structures in accessing a wide range of heterocyclic compounds with potential pharmaceutical applications M. Ibrahim, Heterocycles, 2011.

Biological Significance of 1,4-Diazepines

Diazepine derivatives, including 1,4-diazepines, are associated with a broad spectrum of biological activities, making them valuable in the pharmaceutical industry. Rashid et al. (2019) highlighted the significance of 1,4-diazepines due to their antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. This review underscores the potential of diazepane derivatives in drug development and the importance of exploring their synthetic routes and biological applications M. Rashid et al., Current Organic Synthesis, 2019.

Pharmacological Actions and Applications

The pharmacological actions of compounds structurally related to diazepines, such as clozapine, a dibenzodiazepine, have been extensively studied. Ashby and Wang (1996) reviewed clozapine's unique antipsychotic effects, providing insights into how structural modifications within the diazepine core can lead to diverse therapeutic profiles. This review points to the possibility of tailoring diazepane derivatives for specific pharmacological targets C. Ashby & Rex Y. Wang, Synapse, 1996.

Mechanism of Action

Target of Action

Compounds with a thiazole ring have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various targets, leading to a range of biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the absorption, distribution, metabolism, and excretion (ADME) of 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepan-1-yl}-1-ethanone.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Thiazole derivatives are stable under acid conditions and hydrolyzed under alkaline conditions . This suggests that the pH of the environment could influence the stability and efficacy of this compound.

properties

IUPAC Name

1-[4-[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3OS/c1-9(16)15-4-2-3-14(5-6-15)8-10-7-13-11(12)17-10/h7H,2-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYVVLQYFWPOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN(CC1)CC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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